ICA-105574

准备方法

合成路线和反应条件

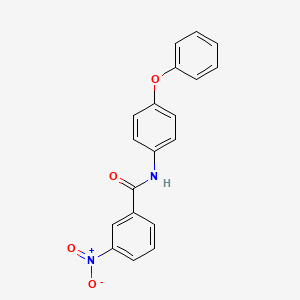

ICA-105574 的合成涉及 N-(4-苯氧基苯基)苯甲酰胺的硝化。反应通常需要使用浓硝酸和硫酸作为硝化剂。 反应在受控温度条件下进行,以确保苯甲酰胺环的选择性硝化 .

工业生产方法

化学反应分析

反应类型

ICA-105574 主要经历硝化反应,因为苯甲酰胺环上存在硝基。 它也可以参与取代反应,其中硝基可以在特定条件下被其他官能团取代 .

常用试剂和条件

硝化: 浓硝酸和硫酸。

取代: 各种亲核试剂,在碱性或酸性条件下。

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,硝化产生 this compound,而取代反应可以产生具有不同官能团的衍生物 .

科学研究应用

Scientific Research Findings

-

Antiarrhythmic Properties :

- A study demonstrated that ICA-105574 significantly shortened QT/QTc intervals in isolated guinea pig hearts and completely prevented drug-induced ventricular arrhythmias. This was achieved by reversing the prolongation of APD caused by I_Kr and I_Ks inhibitors, indicating a strong antiarrhythmic effect .

-

Efficacy in LQT2 Variants :

- Research focused on severe LQT2 mutations (A561V, G628S) showed that this compound restored I_Kr current amplitude. In vivo studies indicated a significant reduction in QT duration when administered to animal models, highlighting its therapeutic potential for patients with specific genetic mutations affecting cardiac repolarization .

- Molecular Dynamics Simulations :

Case Studies

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has a significant effect on cardiac repolarization at concentrations around 1.7 μM, with a notable impact observed at a dosage of 10 mg/kg in anesthetized dogs. However, caution is warranted as higher concentrations may pose proarrhythmic risks, necessitating careful consideration during clinical development .

作用机制

ICA-105574 通过消除 hERG 通道的失活来发挥其作用。 这种消除是通过将失活的电压依赖性转变为更正的电位来实现的,从而增加电流幅度并缩短动作电位持续时间 . 该化合物与 hERG 通道上的特定位点结合,调节其激活动力学并增强其活性 .

相似化合物的比较

类似化合物

NS1643: 另一种 hERG 通道激活剂,它会增加电流幅度,但具有不同的结合位点和作用机制。

RPR260243: 一种也激活 hERG 通道的化合物,但效力低于 ICA-105574.

独特性

This compound 在激活 hERG 通道的效力和效力方面独树一帜。 与其他已知的 hERG 激活剂相比,它能更有效地显着增强电流幅度并缩短动作电位持续时间 . 这使其成为研究 hERG 通道功能及其在心脏电生理学中作用的宝贵工具。

生物活性

ICA-105574, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and long QT syndrome (LQT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and molecular mechanisms underlying its effects.

Overview of this compound

This compound (chemical name: 3-nitro-N-[4-phenoxyphenyl]-benzamide) is designed to enhance the hERG channel's current () by mitigating channel inactivation. This action is crucial because impaired ventricular repolarization can lead to serious arrhythmias associated with LQT. The compound has demonstrated efficacy in both in vitro and in vivo studies.

Molecular Dynamics and Binding

Research indicates that this compound interacts with a specific binding site on the hERG channel, leading to a shift in the voltage dependence of inactivation. Molecular dynamics simulations suggest that this compound stabilizes interactions that mimic gain-of-function mutations in hERG, effectively restoring potassium ion permeability disrupted by certain LQT mutations (A561V and G628S) .

Electrophysiological Effects

In vivo studies using guinea pig models have shown that this compound significantly shortens the QT interval and enhances currents in cardiac myocytes with severe hERG mutations. The compound has been observed to restore current amplitude and improve action potential duration (APD) .

In Vivo Studies

A study conducted on conscious guinea pigs demonstrated that this compound effectively shortens the QT interval induced by sotalol, a known hERG blocker. The results indicated a marked increase in amplitude for the A561V and G628S mutations, while no significant changes were observed for the L779P mutation .

| Mutation | Response to this compound | Current Amplitude Change |

|---|---|---|

| A561V | Significant increase | Quadrupled |

| G628S | Significant increase | Notable improvement |

| L779P | No response | No change |

In Vitro Studies

In vitro experiments confirmed that this compound enhances currents with high potency by removing channel inactivation. Comparative studies with NS1643, another hERG activator, revealed that while both compounds shortened APD, this compound exhibited superior antiarrhythmic properties by completely preventing drug-induced ventricular arrhythmias .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Patient with LQT2 : A patient exhibiting severe symptoms due to A561V mutation was treated with this compound, resulting in restored cardiac function and significant reduction in QT prolongation.

- Animal Model Studies : In an animal model mimicking LQT2 conditions, administration of this compound led to observable improvements in cardiac electrophysiology, supporting its potential as a therapeutic agent for managing arrhythmias .

Safety Profile and Considerations

While this compound shows promise as an antiarrhythmic agent, it is important to consider its safety profile. Higher concentrations have been associated with potential proarrhythmic risks in normal hearts, necessitating careful dose management during therapeutic applications .

属性

IUPAC Name |

3-nitro-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKBKTVROCPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351981 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316146-57-3 | |

| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。